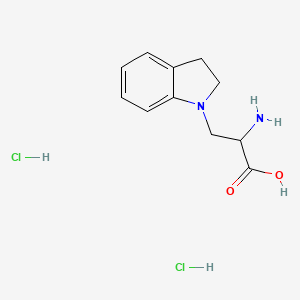

![molecular formula C20H29NO2S B2553408 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one CAS No. 1798677-30-1](/img/structure/B2553408.png)

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one, is a chiral molecule that appears to be related to the field of organic chemistry and medicinal chemistry. The structure suggests that it is a bicyclic compound with a ketone functional group and a substituted phenyl group. The presence of a methylthio group and a propoxyphenyl group indicates potential interactions with biological systems, possibly as a ligand or an inhibitor.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the paper titled "(+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol n,o-methylboronate (2) and its enantiomer" describes an efficient synthesis of a chiral azabicyclooctanol and its enantiomer . The derivatives of these amino alcohols are used as catalysts for the enantioselective reduction of ketones to secondary alcohols. This suggests that similar methodologies could be applied to the synthesis of the compound , with modifications to introduce the methylthio and propoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of the compound includes an azabicyclooctane core, which is a common structural motif in many biologically active molecules. The stereochemistry of the compound is defined by the (1R,5S) configuration, which is crucial for its potential biological activity. The molecular structure analysis would focus on the three-dimensional arrangement of the atoms and the potential for stereoselective interactions with biological targets.

Chemical Reactions Analysis

The compound's functional groups suggest that it could participate in various chemical reactions. The ketone group could undergo reduction or condensation reactions. The methylthio group could be involved in nucleophilic substitution reactions, and the propoxyphenyl group could engage in electrophilic aromatic substitution. The bicyclic structure could also undergo ring-opening reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would include its melting point, boiling point, solubility in various solvents, and stability under different conditions. The chiral nature of the compound would also mean that it has optical activity, which could be measured using polarimetry. The compound's reactivity could be assessed through its pKa value and its behavior in the presence of various reagents.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Crystal Structure Analysis : Studies like the synthesis and crystal structure characterization of related azabicyclo[3.2.1]octan derivatives demonstrate the interest in understanding the molecular configuration and crystallography of complex organic compounds. Such research aids in the elucidation of molecular interactions and stability, potentially contributing to the development of new materials or pharmaceuticals (Wu et al., 2015).

Stereoselective Synthesis

- Optically Active Derivatives : The stereoselective synthesis of optically active derivatives indicates the significance of stereochemistry in the creation of biologically active compounds. Research on creating these derivatives showcases the methods by which specific, chirally pure compounds can be synthesized for applications in drug development and other areas of chemistry (Uchiyama et al., 2001).

Medicinal Chemistry

- Muscarinic Receptor Ligands : The development of compounds like CP-96,345 as potent nonpeptide antagonists for the substance P (NK1) receptor is an example of how structurally complex molecules are applied in medicinal chemistry. These studies are critical for understanding receptor-ligand interactions, paving the way for the development of new therapeutic agents (Snider et al., 1991).

Propiedades

IUPAC Name |

1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO2S/c1-3-12-23-18-9-4-15(5-10-18)6-11-20(22)21-16-7-8-17(21)14-19(13-16)24-2/h4-5,9-10,16-17,19H,3,6-8,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIRALMFXVKPQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2553326.png)

![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)

![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553328.png)

![3-[(2-Methylpropyl)amino]phenol](/img/structure/B2553330.png)

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553336.png)

![1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2553340.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)

![5-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2553346.png)

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-6-(methylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2553347.png)